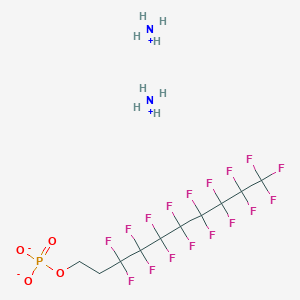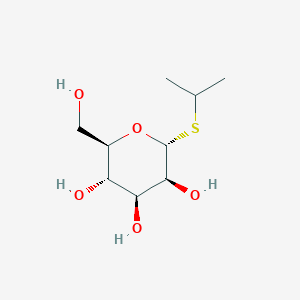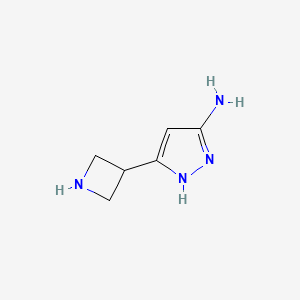
2,2'-(1,5-Pentanediylbis(oxy(3-oxo-3,1-propanediyl)))bis(1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium) diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide is a complex organic molecule known for its role as a muscle relaxant. It is a diester and a quaternary ammonium ion, which is a part of the skeletal muscle relaxant cisatracurium besylate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide involves multiple steps:
Formation of the Isoquinoline Derivative: The initial step involves the synthesis of the isoquinoline derivative through a Pictet-Spengler reaction, where 3,4-dimethoxybenzaldehyde reacts with 2-methyl-1,2,3,4-tetrahydroisoquinoline.
Esterification: The next step involves the esterification of the isoquinoline derivative with pentane-1,5-diol, forming the diester.
Quaternization: Finally, the quaternization of the diester with methyl iodide results in the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Batch Reactors: For the initial Pictet-Spengler reaction and esterification.
Continuous Flow Reactors: For the quaternization step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation Products: Various oxidized forms of the isoquinoline derivative.
Reduced Products: Reduced forms of the quaternary ammonium compound.
Substitution Products: Substituted derivatives of the quaternary ammonium compound.
Scientific Research Applications
2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide: has several scientific research applications:
Chemistry: Used as a model compound in studying quaternary ammonium ions and their reactions.
Biology: Investigated for its effects on cellular processes and interactions with biological membranes.
Medicine: Primarily used as a muscle relaxant in anesthesia and surgery.
Mechanism of Action
The compound exerts its effects by acting as a nicotinic antagonist at the cholinergic receptor. It binds to the receptor, blocking the action of acetylcholine, which leads to muscle relaxation. This mechanism is crucial in its application as a muscle relaxant during surgical procedures .
Comparison with Similar Compounds
Similar Compounds
Atracurium: Another muscle relaxant with a similar structure but different stereoisomeric composition.
Mivacurium: A shorter-acting muscle relaxant with a similar mechanism of action.
Vecuronium: A non-depolarizing muscle relaxant with a different chemical structure but similar pharmacological effects.
Uniqueness
2,2’-((Pentane-1,5-diylbis(oxy))bis(3-oxopropane-3,1-diyl))bis(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium) iodide: is unique due to its specific stereoisomeric form, which contributes to its potency and reduced side effects compared to other muscle relaxants .
Properties
CAS No. |
64493-21-6 |
|---|---|
Molecular Formula |
C53H72I2N2O12 |
Molecular Weight |
1183.0 g/mol |
IUPAC Name |
5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;diiodide |
InChI |
InChI=1S/C53H72N2O12.2HI/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;;/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*1H/q+2;;/p-2 |
InChI Key |
YJIYHDCQNHBGDU-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[5-(5,7-Dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12842312.png)





![alpha,alpha-Bis[4-(Dimethylamino)Phenyl]-2-Fluoro-Benzeneacetonitrile](/img/structure/B12842333.png)
![(E)-6,6'-Dibromo-5,5'-dichloro-1,1'-bis(4-tetradecyloctadecyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12842339.png)





